

# ZMYND19 and MKLN1: A Comparative Analysis of their Roles in mTORC1 Regulation

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The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer.<sup>[1]</sup> Its activity is tightly controlled by a complex network of signaling pathways.<sup>[2][3]</sup> Recent evidence has identified two proteins, ZMYND19 (Zinc Finger MYND-Type Containing 19) and MKLN1 (Muskelin 1), as novel negative regulators of mTORC1 signaling.<sup>[4][5][6][7]</sup> This guide provides a comparative analysis of ZMYND19 and MKLN1, summarizing the experimental data that elucidates their function in the mTORC1 pathway.

## Overview of ZMYND19 and MKLN1 in mTORC1 Signaling

Both ZMYND19 and MKLN1 are substrates of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.<sup>[4][5][8][6]</sup> This complex targets them for proteasomal degradation, thereby controlling their cellular levels. When the CTLH complex is perturbed, ZMYND19 and MKLN1 accumulate and associate with each other at the lysosomal membrane, the site of mTORC1 activation.<sup>[4][5][8]</sup> At the lysosome, they interact with core components of the mTORC1 pathway, including Raptor and the Rag GTPases, to inhibit a late stage of mTORC1 activation.<sup>[4][5][8][6]</sup> This inhibitory function appears to be independent of the well-characterized TSC complex.<sup>[4][5][8]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the roles of ZMYND19 and MKLN1 in mTORC1 regulation. The data is extracted from experiments conducted in human cell lines.

Table 1: Effect of ZMYND19 and MKLN1 Knockout on Cell Viability

Gene Knockout (KO)	Relative Live Cell Number (Alpelisib-treated vs. DMSO)	Key Finding
ZMYND19 Single KO	No significant rescue	Suggests functional redundancy or a joint role with MKLN1.
MKLN1 Single KO	No significant rescue	Suggests functional redundancy or a joint role with ZMYND19.
ZMYND19/MKLN1 Double KO	Significant rescue	Demonstrates a combined and essential role in mediating cell death upon PI3K inhibition.

Data is conceptually derived from studies where PI3K inhibition (with alpelisib) in the context of CTLH complex disruption leads to cell death, which is rescued by the knockout of both ZMYND19 and MKLN1.[\[5\]](#)

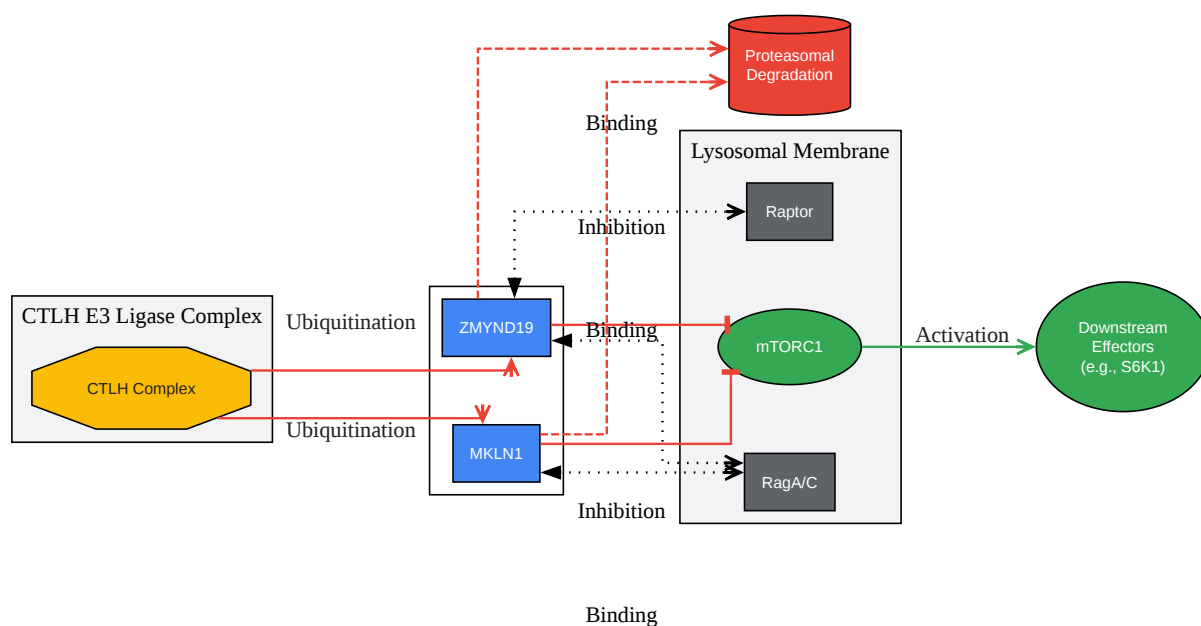
Table 2: Impact of ZMYND19 and MKLN1 Overexpression on mTORC1 Activity

Overexpressed Protein(s)	Relative S6 Phosphorylation (T389)	Key Finding
ZMYND19	Decreased	Indicates inhibition of mTORC1 activity.
ZMYND19 + MKLN1	Further decreased	Suggests a cooperative or additive inhibitory effect on mTORC1 signaling.

S6 phosphorylation at Threonine 389 is a downstream marker of mTORC1 activity. Data is based on experiments in 293T cells with double knockout of endogenous MKLN1 and ZMYND19, followed by overexpression.[5]

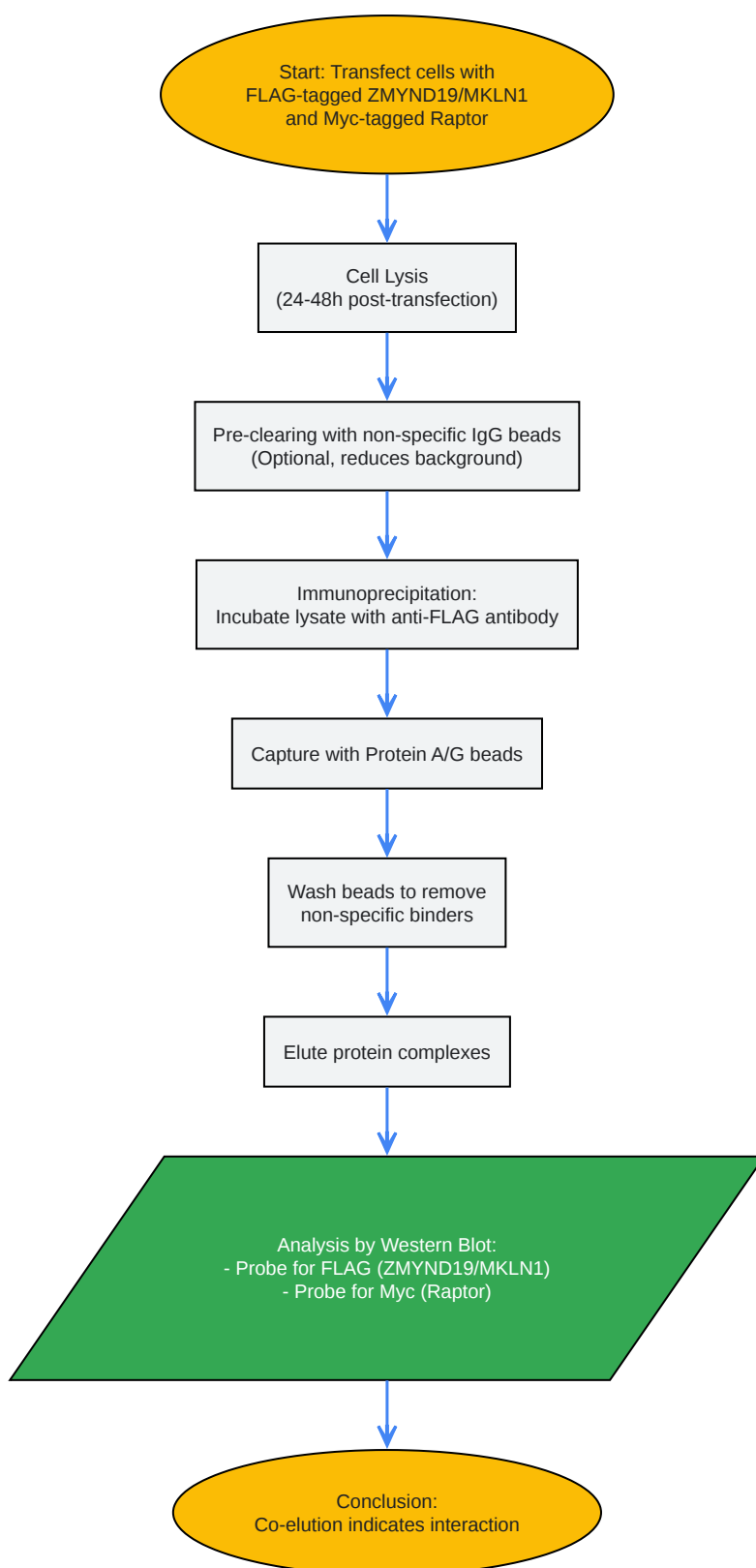
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway involving ZMYND19 and MKLN1 in mTORC1 regulation and a typical experimental workflow used to study these interactions.



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Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.



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Caption: Co-immunoprecipitation workflow to test protein-protein interactions.

## Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ZMYND19 and MKLN1.

### CRISPR/Cas9-mediated Gene Knockout

This protocol outlines the steps for generating single and double knockout cell lines to study the functional consequences of ZMYND19 and MKLN1 loss.

Materials:

- Lentiviral vectors expressing Cas9 and gene-specific single guide RNAs (sgRNAs) for ZMYND19 and MKLN1.
- HEK-293T cells (for lentivirus production).
- Target cell line (e.g., YCCEL1).
- Transfection reagent (e.g., Lipofectamine).
- Puromycin or other selection antibiotic.
- Polybrene.

Procedure:

- **sgRNA Design:** Design and clone at least two unique sgRNAs targeting exons of ZMYND19 and MKLN1 into a lentiviral vector. A non-targeting sgRNA should be used as a control.
- **Lentivirus Production:** Co-transfect HEK-293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- **Virus Harvest:** Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.

- Transduction: Seed the target cells and allow them to adhere. Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
- Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
- Verification of Knockout: After selection, expand the cell population and verify the knockout of the target gene(s) by Western blotting and/or Sanger sequencing of the targeted genomic region. For double knockouts, sequentially transduce and select for each gene knockout.

## Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the physical interaction between ZMYND19/MKLN1 and components of the mTORC1 complex.

Materials:

- HEK-293T cells.
- Expression plasmids for epitope-tagged proteins (e.g., FLAG-ZMYND19, Myc-Raptor).
- Transfection reagent.
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, with protease and phosphatase inhibitors).
- Anti-FLAG antibody or beads.
- Protein A/G magnetic beads.
- Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

- Transfection: Co-transfect HEK-293T cells with plasmids expressing the bait (e.g., FLAG-ZMYND19) and prey (e.g., Myc-Raptor) proteins. Include control transfections (e.g., empty vector).

- Cell Lysis: 24-48 hours post-transfection, wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.
- Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
- Immunoprecipitation: Incubate the cleared lysate with an antibody against the bait protein's epitope tag (e.g., anti-FLAG) for 2-4 hours or overnight at 4°C with gentle rotation.
- Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the bait and prey protein tags to confirm their interaction.

## Conclusion

ZMYND19 and MKLN1 are newly identified, functionally related negative regulators of the mTORC1 signaling pathway. Experimental data indicates that they act in a partially redundant or cooperative manner to inhibit mTORC1 at the lysosomal surface. Their regulation by the CTLH E3 ligase complex provides a mechanism for rapidly tuning mTORC1 activity in response to cellular signals. Further research into the precise molecular mechanisms of their inhibitory action could unveil new therapeutic targets for diseases characterized by mTORC1 dysregulation.

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## References

- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 2. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 4. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
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